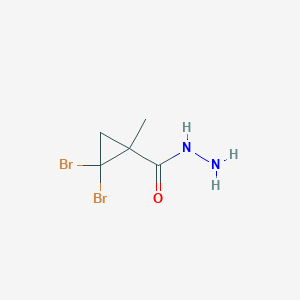

2,2-Dibromo-1-methylcyclopropanecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dibromo-1-methylcyclopropanecarbohydrazide is a useful research compound. Its molecular formula is C5H8Br2N2O and its molecular weight is 271.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Behaviors and Asymmetric Synthesis

The electrochemical behaviors of certain bromocyclopropanes, including 2,2-dibromo variants, have been studied extensively. One such study involved the electrochemical synthesis of optically active products from dibromide derivatives, achieving up to 45% optical yield. This process involves preferential presentation of one of the substrate's stereotopic faces at a chiral mercury cathode and subsequent protonation by an acidic form of the inductor, resulting from a 2 e reduction (Hazard, Jaouannet, & Tallec, 1982).

Organic Synthesis and Functionalization

The synthesis and reaction of 2,2-difunctional 1,1-dibromocyclopropanes have been pivotal in creating compounds with various functionalities. These reactions involve bromine–lithium exchange, protonation, and intramolecular cyclization to give products like substituted 3-oxabicyclo[3.1.0]hexane. This area of research highlights the role of 2,2-dibromo derivatives in synthetic organic chemistry, providing pathways to tetrasubstituted cyclopropanes with diverse functionalities (Baird et al., 2007).

Carbonylation and Reductive Carbonylation

The study of electrochemical carbonylation involving 2,2-dibromo derivatives has revealed insights into the formation of esters or amides of carbomethoxy methylcyclopropanecarboxylic acid. These findings are critical for understanding the mechanisms of carbonylation and the resultant stereoisomeric products, highlighting the importance of 2,2-dibromo compounds in fine chemical synthesis (Yanilkin et al., 1996).

Antiviral Activity and Nucleoside Analogues

In the field of medicinal chemistry, 2,2-dibromo derivatives have been used to create second-generation methylenecyclopropane analogues of nucleosides. These compounds exhibit significant antiviral activity, offering new approaches to treating viral infections. The research underscores the potential of 2,2-dibromo derivatives in developing novel antiviral therapeutics (Zhou et al., 2004).

Safety and Hazards

Properties

IUPAC Name |

2,2-dibromo-1-methylcyclopropane-1-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2N2O/c1-4(3(10)9-8)2-5(4,6)7/h2,8H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSDXYDHMNMBFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(Br)Br)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-ETHYLPHENYL)CARBAMOYL]METHYL THIOPHENE-2-CARBOXYLATE](/img/structure/B2498017.png)

![5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione](/img/structure/B2498019.png)

![2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)

![8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)

![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)

![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)

![1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2498037.png)